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This guide provides a comprehensive comparison of helium (He) and argon (Ar) as sputtering
gases, offering insights into their distinct characteristics and performance in thin film deposition
processes. By understanding the fundamental differences between these two noble gases,
researchers can make informed decisions to optimize their sputtering applications for desired
film properties. This analysis is supported by experimental data and detailed methodologies to
ensure a thorough and practical understanding.

Fundamental Properties and Plasma Characteristics

The choice between helium and argon in sputtering is fundamentally dictated by their intrinsic
atomic properties, which in turn govern the characteristics of the plasma they generate. Argon,
with its higher atomic mass and lower ionization potential, is the most commonly used
sputtering gas. Helium, being the lightest of the noble gases, exhibits significantly different
behavior.

A summary of the key physical and plasma properties of helium and argon is presented in the
table below.
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Property Helium (He) Argon (Ar)
Atomic Mass (amu) 4.00 39.95

First lonization Energy (eV) 24.59 15.76
Metastable Energy Level (eV) 19.8 11.6
Electron Temperature Higher Lower
Electron Density Lower Higher
Thermal Conductivity High Low

The lower ionization energy of argon facilitates easier plasma ignition and maintenance,
leading to a higher plasma density at a given pressure and power. Conversely, helium's higher
ionization potential results in a plasma with a higher electron temperature but a lower ion
density. These differences in plasma characteristics have a profound impact on the sputtering
process and the resulting film properties.

Comparative Performance in Sputtering

The performance of helium and argon in sputtering processes can be evaluated based on
several key metrics, including sputtering yield, deposition rate, and the resulting film properties
such as microstructure and residual stress.

Sputtering Yield

Sputtering yield, defined as the number of target atoms ejected per incident ion, is a critical
parameter in determining the efficiency of the sputtering process. Due to its significantly lower
atomic mass, helium generally exhibits a much lower sputtering yield compared to argon for
most materials. This is because the momentum transfer from the light helium ions to the
heavier target atoms is inefficient.

The following table provides a comparison of the sputtering yields for various materials when
bombarded with helium and argon ions at different energy levels.
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Sputtering Yield Sputtering Yield
Target Material lon Energy (eV) (atomslion) - (atomslion) - Argon
Helium (He) (Ar)
Gold (Au) 200 ~0.1[1][2] ~1.0[1][2]
Copper (Cu) 500 ~0.2[3] ~2.3[4]

. . Data not available in
Titanium (Ti) 500 ~0.5[5]
search results

. . Data not available in
Silicon (Si) 500 ~0.5[6][7]
search results

Tungsten (W) 500 ~0.02[8] ~0.5[9]

Data not available in
Tantalum (Ta) 600 0.6[9]
search results

] Data not available in
Aluminum (Al) 600 1.2[9]
search results

Note: The sputtering yields can vary depending on factors such as ion energy, angle of
incidence, and target material crystallography. The values presented are approximate and
intended for comparative purposes.

Deposition Rate

The deposition rate is directly proportional to the sputtering yield. Consequently, sputtering with
argon almost always results in a significantly higher deposition rate compared to sputtering with
pure helium under similar conditions. This makes argon the preferred choice for applications
where high throughput is desired.

Film Microstructure and Properties

While argon is superior in terms of sputtering efficiency, the use of helium, either as a primary
sputtering gas or more commonly as an admixture to argon, can offer unique advantages in
controlling film microstructure and properties.
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o Film Density and Purity: The higher momentum transfer from argon ions can lead to a more
efficient "peening” effect, resulting in denser films. However, the inert nature of both gases
ensures high purity of the deposited films, provided the vacuum conditions are optimal.

o Residual Stress: The energy and flux of bombarding particles play a crucial role in
determining the residual stress in the deposited film. The higher energy of backscattered
helium ions can influence the stress state of the growing film.

o Surface Morphology: The use of helium-argon mixtures can modify the plasma
characteristics, leading to changes in the nucleation and growth of the thin film, thereby
affecting its surface morphology and roughness.

Experimental Protocols

To conduct a comparative analysis of helium and argon in a sputtering process, a well-defined
experimental protocol is essential. The following outlines a general methodology for a DC
magnetron sputtering experiment.

Objective

To compare the deposition rate and resulting film properties (e.g., thickness uniformity,
resistivity, and stress) of a target material (e.g., Copper) when sputtered using pure helium and
pure argon.

Materials and Equipment

o DC Magnetron Sputtering System

o High-purity (99.999%) Copper target

e Substrates (e.g., silicon wafers)

o High-purity Helium and Argon gas cylinders with mass flow controllers
» Profilometer for thickness measurement

e Four-point probe for resistivity measurement
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e Stress measurement tool (e.g., wafer curvature measurement system)

Experimental Procedure

» Substrate Preparation: Clean the silicon wafer substrates using a standard cleaning
procedure (e.g., RCA clean) to remove any organic and particulate contamination.

e System Pump-down: Load the substrates into the sputtering chamber and pump the system
down to a base pressure of at least 1 x 10-6 Torr to minimize the presence of residual gases.

e Gas Introduction:

o Argon Sputtering: Introduce high-purity argon gas into the chamber and maintain a
constant working pressure (e.g., 5 mTorr) using a mass flow controller.

o Helium Sputtering: For the comparative experiment, vent the chamber and then introduce
high-purity helium gas, maintaining the same working pressure of 5 mTorr.

o Target Pre-sputtering: Ignite the plasma and pre-sputter the copper target for approximately
10 minutes with the shutter closed to remove any surface contamination.

e Deposition:
o Open the shutter to begin the deposition process onto the substrates.

o Maintain a constant DC power to the magnetron (e.g., 200 W) for a fixed duration (e.g., 30
minutes) for both the argon and helium sputtering runs.

o Cool-down and Venting: After the deposition, turn off the plasma and allow the substrates to
cool down in vacuum. Vent the chamber with an inert gas like nitrogen before removing the
samples.

¢ Film Characterization:

o Measure the film thickness at multiple points on the substrate using a profilometer to
determine the deposition rate and uniformity.
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o Measure the sheet resistance of the film using a four-point probe to calculate the
resistivity.

o Measure the residual stress in the film using a wafer curvature measurement system.

o Data Analysis: Compare the deposition rates, film uniformity, resistivity, and stress for the
films deposited using helium and argon.

Visualizing the Sputtering Process and Plasma
Characteristics

To better illustrate the concepts discussed, the following diagrams are provided in the DOT
language for Graphviz.

General Sputtering Process Workflow
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Caption: A generalized workflow of a typical sputtering experiment.
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Comparative Plasma Characteristics of Helium and
Argon

Helium Plasma

High lonization Energy
He+ High Electron Temperature
Low lon Density

Plasma

Sputtering Gas

Argon Plasma

Low lonization Energy
Low Electron Temperature
High lon Density

Click to download full resolution via product page

Caption: Key differences in plasma characteristics between Helium and Argon.

Conclusion

In summary, argon remains the industry standard for most sputtering applications due to its
high sputtering yield and deposition rates, which stem from its favorable atomic mass and lower
ionization energy. Helium, with its low sputtering efficiency, is generally not suitable as a
primary sputtering gas for high-throughput applications. However, its unique plasma
characteristics, such as high electron temperature, make it a valuable component in gas
mixtures with argon. The addition of helium can be strategically employed to modify plasma
conditions and tailor the microstructure, stress, and other properties of the deposited thin films
for specific research and development purposes. The choice between helium, argon, or a
mixture of the two ultimately depends on the desired film characteristics and the specific
requirements of the application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1
2
3
o 4.
5
6
7

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

researchgate.net [researchgate.net]

. cpmi.illinois.edu [cpmi.illinois.edu]
. pubs.aip.org [pubs.aip.org]

. Influence of ion-beam etching by Ar ions with an energy of 200-1000 eV on the roughness

and sputtering yield of a single-crystal silicon surface [opg.optica.org]

e 8.
e O

researchgate.net [researchgate.net]

Sputtering Yields [angstromsciences.com]

 To cite this document: BenchChem. [A Comparative Analysis of Helium and Argon in
Sputtering Processes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201725#comparative-analysis-of-helium-and-argon-
in-sputtering-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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